molecular formula C16H15BrN6O2 B2710303 3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-70-3

3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2710303
CAS RN: 921530-70-3
M. Wt: 403.24
InChI Key: LFHBZZQUBYKASQ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione , commonly referred to as B4 , is a synthetic pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. B4 exhibits promising biological and pharmacological activities, making it an interesting compound for further investigation .

Mechanism of Action

The exact mechanism of action for B4 remains an area of active research. It might interact with specific cellular targets, enzymes, or receptors. For instance, understanding its impact on acetylcholinesterase (AchE) activity could shed light on its potential therapeutic effects .

properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O2/c1-8(2)22-11-13(24)18-16(25)21(3)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHBZZQUBYKASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41749069

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